

# Pilaralisib overall response rate versus other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

## Comparison of PI3K Inhibitor Efficacy

| Drug Name   | PI3K Target                                                  | Trial Context / Cancer Type                                          | Overall Response Rate (ORR)                                                    | Progression-Free Survival (PFS) | Key Supporting Findings                                                         |
|-------------|--------------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------|---------------------------------------------------------------------------------|
| Pilaralisib | Pan-class I ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ ) [1] | Advanced Solid Tumors (Phase I monotherapy) [1]                      | <b>11.1%</b> (2/18 patients with Partial Response) [1]                         | Median: <b>1.9 months</b> [1]   | Modest single-agent activity [2]                                                |
| Pilaralisib | Pan-class I ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ ) [2] | + Paclitaxel & Carboplatin in Solid Tumors (Phase I combo) [2]       | <b>13.5%</b> (7/52 patients with Partial Response) [2]                         | Median: <b>3.2 months</b> [2]   | Did not enhance chemo activity [2]                                              |
| Alpelisib   | $\alpha$ -isoform specific [3] [4]                           | + Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3] | Not precisely listed in ORR table; significant PFS benefit vs fulvestrant (HR: | -                               | Ranked <b>first</b> in 6m-PFS (SUCRA score: 0.95); significantly different from |

| Drug Name         | PI3K Target                  | Trial Context / Cancer Type                                          | Overall Response Rate (ORR)                                                                         | Progression-Free Survival (PFS) | Key Supporting Findings |
|-------------------|------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|---------------------------------|-------------------------|
|                   |                              |                                                                      | 0.65; 95% CI: 0.50-0.85) [4]                                                                        |                                 | control (OR: 2.33) [3]  |
| <b>Buparlisib</b> | Pan-class I (α, β, δ, γ) [3] | + Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3] | Ranked <b>first</b> in ORR (SUCRA score: 0.94); significantly different from control (OR: 2.80) [3] | -                               | -                       |
| <b>Pictilisib</b> | Pan-class I (α, β, δ, γ) [3] | + Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3] | Ranked third in ORR (SUCRA score: 0.45) [3]                                                         | -                               | -                       |
| <b>Taselisib</b>  | β, γ, δ-isoform specific [3] | + Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3] | Ranked fourth in ORR (SUCRA score: 0.17) [3]                                                        | -                               | -                       |

## Experimental Protocols for Data Cited

The data in the comparison table comes from well-defined clinical trial protocols. Here are the key methodological details for the major studies cited.

### 1. Phase I Trial of **Pilaralisib** Monotherapy [1]

- **Study Design:** Phase I, multicenter, open-label, single-arm study.
- **Primary Endpoints:** Maximum Tolerated Dose (MTD) and safety profile.

- **Patient Population:** 22 patients with advanced, metastatic, or unresectable solid tumors. The median number of prior systemic therapies was 3.
- **Dosing: Pilaralisib** was administered orally as a tablet formulation at doses ranging from 100 mg to 600 mg once daily in continuous 28-day cycles.
- **Response Assessment:** Tumor response was evaluated using **RECIST 1.0** (Response Evaluation Criteria in Solid Tumors). Efficacy was evaluated in 18 patients.

## 2. Network Meta-Analysis of PI3K Inhibitors in Breast Cancer [3]

- **Study Design:** Systematic review and network meta-analysis of randomized controlled trials (RCTs).
- **Literature Search:** Databases (PubMed, Embase, Cochrane Library) were searched from inception to June 2020.
- **Inclusion Criteria:** RCTs comparing a PI3K inhibitor plus endocrine therapy versus endocrine therapy alone in patients with breast cancer, which reported outcomes for the subgroup of patients with **PIK3CA mutations**.
- **Outcomes:** The primary efficacy outcome was the **Objective Response Rate (ORR)**, assessed via modified RECIST (mRECIST). Secondary outcomes included progression-free survival (PFS).
- **Analysis:** A network meta-analysis was performed to compare different PI3K inhibitors indirectly and rank them using Surface Under the Cumulative Ranking Curve (SUCRA) values.

---

## PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers and is the target of drugs like **pilaralisib** and alpelisib.



Click to download full resolution via product page

The activity of this pathway is tightly regulated. **PTEN**, a key tumor suppressor, counteracts PI3K function by dephosphorylating PIP3 back to PIP2 [4] [5]. Loss of PTEN function, which is common in cancers, leads to constitutive pathway activation [5] [6]. This pathway is frequently dysregulated in many cancers through mechanisms including PIK3CA mutations (encoding p110 $\alpha$ ) and PTEN loss [4] [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Trial of a Tablet Formulation of Pilaralisib , a Pan-Class... [pmc.ncbi.nlm.nih.gov]
2. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
3. Which Is the Most Appropriate PI3K Inhibitor for Breast ... [pmc.ncbi.nlm.nih.gov]
4. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor ... [pmc.ncbi.nlm.nih.gov]
5. Mechanisms of Resistance to PI3K Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
6. Targeting the PI3K Pathway in Gynecologic Malignancies [pmc.ncbi.nlm.nih.gov]
7. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Pilaralisib overall response rate versus other PI3K inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547960#pilaralisib-overall-response-rate-versus-other-pi3k-inhibitors>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)